molecular formula C19H15N5O2 B6577623 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide CAS No. 1207057-32-6

2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide

Cat. No.: B6577623
CAS No.: 1207057-32-6
M. Wt: 345.4 g/mol
InChI Key: ZOXHVRWBJGHUFN-UHFFFAOYSA-N
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Description

2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide is a synthetic small molecule featuring a quinazolinone core fused with a pyrazole-substituted acetamide moiety. Quinazolinones are heterocyclic compounds known for their diverse pharmacological activities, including anti-inflammatory, anticancer, and neurological applications .

Properties

IUPAC Name

2-(4-oxoquinazolin-3-yl)-N-[4-(1H-pyrazol-5-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O2/c25-18(11-24-12-20-17-4-2-1-3-15(17)19(24)26)22-14-7-5-13(6-8-14)16-9-10-21-23-16/h1-10,12H,11H2,(H,21,23)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOXHVRWBJGHUFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=CC=C(C=C3)C4=CC=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the quinazolinone core, potentially converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic substitution reactions can be facilitated by reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone N-oxides, while reduction could produce hydroxyquinazolinones.

Scientific Research Applications

Anticancer Properties

Quinazoline derivatives have been extensively studied for their potential as anticancer agents. The specific compound has shown promising results in inhibiting the growth of various cancer cell lines:

  • Mechanism of Action : The compound may exert its anticancer effects through the inhibition of key enzymes involved in cancer cell proliferation and survival pathways .
  • Case Studies : Research indicates that similar quinazoline derivatives exhibit significant cytotoxicity against breast cancer and leukemia cell lines, suggesting that this compound could be explored further for oncological applications .

Antimicrobial Activity

Beyond anticancer properties, quinazolines are also recognized for their antimicrobial effects. Preliminary studies suggest that this compound may possess activity against certain bacterial strains, warranting further investigation into its potential as an antibiotic agent .

Potential Therapeutic Uses

Given its structural features, 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide could be utilized in various therapeutic contexts:

  • Oncology : As a lead compound for developing new anticancer therapies.
  • Infectious Diseases : As a candidate for antibiotic development against resistant bacterial strains.
  • Anti-inflammatory Applications : Due to its potential to modulate inflammatory pathways.

Mechanism of Action

The mechanism of action of 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide involves its interaction with molecular targets such as enzymes and receptors. The quinazolinone core can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate enzyme activity. The pyrazole ring enhances binding affinity and specificity, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Structural Differences Biological Activity Therapeutic Target/Application Reference
Target Compound : 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide Quinazolinone core + pyrazole-phenylacetamide Limited direct data; inferred T-type calcium channel modulation based on analogs Potential neurological disorders (e.g., epilepsy)
N-[1-(5-cyano-pyridin-2-ylmethyl)-1H-pyrazol-3-yl]-2-[4-(1-trifluoromethyl-cyclopropyl)-phenyl]-acetamide Pyridylmethyl-pyrazole + trifluoromethyl-cyclopropyl substituent T-type calcium channel blocker (explicitly stated in patents) Epilepsy, neuropathic pain
2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide Ethylamino substitution on acetamide + phenyl-quinazolinone Moderate anti-inflammatory activity (surpasses Diclofenac in potency) Inflammation-related disorders
N-[4-(4-oxo-3-phenyl-1,2-dihydroquinazolin-2-yl)phenyl]acetamide Phenyl substitution on quinazolinone + unmodified acetamide No explicit activity data; structural similarity suggests possible shared targets Undisclosed (research compound)

Key Findings:

Trifluoromethyl-cyclopropyl substituents in the patented analog enhance metabolic stability and T-type calcium channel affinity , whereas ethylamino groups in anti-inflammatory derivatives optimize steric interactions with cyclooxygenase (COX) enzymes .

Therapeutic Scope: The target compound’s inferred T-type calcium channel activity aligns with patented analogs but lacks explicit validation compared to N-[1-(5-cyano-pyridin-2-ylmethyl)-1H-pyrazol-3-yl]-2-[4-(1-trifluoromethyl-cyclopropyl)-phenyl]-acetamide, which has demonstrated efficacy in preclinical epilepsy models . Anti-inflammatory analogs (e.g., ) highlight the versatility of quinazolinone-acetamide scaffolds but indicate divergent structure-activity relationships (SAR) depending on substitution patterns.

Synthetic Accessibility: The target compound’s synthesis likely parallels methods for related quinazolinone-acetamides, such as nucleophilic substitution of 2-chloro-N-(4-oxoquinazolin-3-yl)acetamide with amines or heterocyclic thiols . However, introducing the pyrazole moiety may require additional steps, such as Suzuki-Miyaura coupling or cyclocondensation reactions.

Biological Activity

The compound 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide is a derivative of quinazoline and pyrazole, two classes of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound's structure can be represented as follows:

C19H18N4O\text{C}_{19}\text{H}_{18}\text{N}_4\text{O}

This structure features a quinazoline core linked to a pyrazole-substituted phenyl group, which is critical for its biological activity.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazoline derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxicity against various cancer cell lines. In a study evaluating related quinazoline derivatives, the compound exhibited potent inhibitory effects on the growth of MCF-7 (breast cancer), HCT-116 (colon cancer), and A549 (lung cancer) cell lines .

Cell LineIC50 (μM)Reference
MCF-712.5
HCT-11615.0
A54910.0

2. COX Inhibition

The compound has also been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, specifically COX-2, which is implicated in inflammation and cancer progression. A related study found that certain quinazoline derivatives achieved up to 47.1% inhibition of COX-2 at a concentration of 20 μM . This suggests that the target compound may possess similar anti-inflammatory properties.

3. Antiviral Activity

Emerging research indicates that quinazoline derivatives can exhibit antiviral properties. For example, studies on related compounds have shown efficacy against various viral targets, suggesting that modifications to the quinazoline structure could enhance antiviral activity .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Cell Proliferation : The compound likely disrupts cell cycle progression in cancer cells through apoptosis induction.
  • COX Enzyme Inhibition : By inhibiting COX enzymes, it reduces prostaglandin synthesis, leading to decreased inflammation and tumor growth.
  • Targeting Viral Replication : The structural components may interfere with viral entry or replication mechanisms.

Case Studies

A notable case study involved the synthesis and evaluation of similar quinazoline derivatives for their anticancer effects. The study reported that modifications at specific positions on the quinazoline ring significantly influenced biological activity and potency against cancer cells .

Q & A

Basic: What are the key considerations for optimizing synthetic routes for this quinazolinone-pyrazole hybrid compound?

Methodological Answer:
Synthesis requires multi-step protocols starting with the quinazolinone core. A common approach involves:

  • Step 1 : Cyclocondensation of anthranilic acid derivatives with urea or thiourea to form the 3,4-dihydroquinazolin-4-one scaffold .
  • Step 2 : Functionalization via nucleophilic substitution or coupling reactions to introduce the pyrazole-phenylacetamide moiety. Use coupling agents like EDC/HOBt for amide bond formation .
  • Purification : Employ orthogonal techniques (e.g., silica chromatography followed by recrystallization) to address byproducts from steric hindrance in the pyrazole-quinazolinone junction .

Basic: How can structural confirmation be achieved for this compound?

Methodological Answer:
Combine spectroscopic and crystallographic methods:

  • XRD : Resolve stereochemistry and intermolecular interactions (e.g., N–H⋯O hydrogen bonds forming R₂²(10) dimer motifs common in acetamide derivatives) .
  • NMR : Assign aromatic protons (δ 7.2–8.5 ppm for quinazolinone and pyrazole rings) and confirm acetamide linkage via carbonyl signals (δ ~170 ppm in ¹³C NMR) .
  • HRMS : Validate molecular weight (e.g., m/z calculated for C₂₀H₁₆N₄O₂: 360.1216) .

Basic: What preliminary assays are recommended to evaluate biological activity?

Methodological Answer:
Prioritize target-agnostic screens:

  • Kinase inhibition : Use ADP-Glo™ assays against a panel of 50+ kinases due to structural similarity to EGFR inhibitors .
  • Antimicrobial activity : Follow CLSI guidelines for MIC determination in Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
  • Cytotoxicity : Employ MTT assays on HEK-293 and cancer cell lines (e.g., MCF-7) with IC₅₀ calculations using nonlinear regression .

Advanced: How can QSAR models guide structure-activity relationship (SAR) studies?

Methodological Answer:

  • Descriptor selection : Compute electronic (HOMO/LUMO energies) and steric parameters (Connolly surface area) for the pyrazole and quinazolinone moieties .
  • Validation : Use leave-one-out cross-validation (R² > 0.7) to correlate descriptors with kinase inhibition data .
  • Design : Modify substituents at C-2 of quinazolinone (e.g., –OCH₃ vs. –CF₃) to enhance binding to hydrophobic kinase pockets .

Advanced: How to resolve contradictions in reported pharmacokinetic properties (e.g., bioavailability)?

Methodological Answer:

  • In vitro assays : Measure logP (shake-flask method) and permeability (Caco-2 monolayer) to assess lipophilicity and absorption .
  • In vivo correlation : Administer 10 mg/kg orally in Sprague-Dawley rats; quantify plasma levels via LC-MS/MS. Discrepancies may arise from interspecies metabolic differences (e.g., cytochrome P450 isoforms) .
  • Prodrug strategies : Introduce phosphate esters at the acetamide group to enhance aqueous solubility if logP > 3.5 .

Advanced: What experimental designs confirm the mechanism of action (MOA) in kinase inhibition?

Methodological Answer:

  • Binding assays : Perform SPR (surface plasmon resonance) to measure KD values for EGFR or VEGFR-2 .
  • Cellular thermal shift assay (CETSA) : Confirm target engagement by observing thermal stabilization of kinases in lysates treated with 10 µM compound .
  • Mutagenesis : Engineer HEK-293T cells with ATP-binding pocket mutations (e.g., T790M in EGFR); loss of activity confirms direct binding .

Advanced: How to analyze crystallographic data for intermolecular interactions?

Methodological Answer:

  • H-bond networks : Identify R₂²(10) dimers via O1–H⋯N1 interactions (d = 2.89 Å, θ = 168°) using Mercury software .
  • π-Stacking : Measure centroid distances (3.4–3.8 Å) between quinazolinone and pyrazole rings in CrystalExplorer .
  • Torsional strain : Calculate dihedral angles (e.g., 80.7° between acetamide and dichlorophenyl groups) to assess steric effects .

Basic: What stability tests are critical for long-term storage?

Methodological Answer:

  • Forced degradation : Expose to 40°C/75% RH for 4 weeks; monitor decomposition via HPLC (e.g., hydrolysis of acetamide to carboxylic acid) .
  • Light sensitivity : Store in amber vials under argon; UV-vis spectroscopy detects λmax shifts from quinazolinone ring degradation .
  • Solution stability : Prepare 10 mM DMSO stock; NMR tracks precipitate formation at –20°C over 6 months .

Advanced: How to design derivatives with improved metabolic stability?

Methodological Answer:

  • Metabolite identification : Incubate with human liver microsomes (HLMs); LC-HRMS detects hydroxylation at C-5 of pyrazole .
  • Isotope effects : Synthesize deuterated analogs at labile positions (e.g., –CD₃ instead of –CH₃) to reduce CYP-mediated oxidation .
  • Bioisosteres : Replace the acetamide with a 1,2,4-oxadiazole to resist amidase cleavage .

Advanced: What computational tools predict regioselectivity in functionalization reactions?

Methodological Answer:

  • DFT calculations : Use Gaussian09 at B3LYP/6-31G* level to compare activation energies for electrophilic substitution at C-6 vs. C-8 of quinazolinone .
  • Machine learning : Train a model on PubChem data (n = 200 quinazolinones) to predict optimal reaction conditions (e.g., AlCl₃ vs. FeCl₃ catalysis) .
  • Kinetic profiling : Monitor intermediates via in situ IR to validate computational predictions .

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